Cas no 548785-33-7 (Phenol, 5-ethyl-2-iodo-)
Phenol, 5-ethyl-2-iodo- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 5-ethyl-2-iodo-
- SCHEMBL257086
- 5-ETHYL-2-IODOPHENOL
- YZGKKAKCVYCTGL-UHFFFAOYSA-N
- MB23844
- 548785-33-7
-
- Inchi: 1S/C8H9IO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3
- InChI Key: YZGKKAKCVYCTGL-UHFFFAOYSA-N
- SMILES: C1(O)=CC(CC)=CC=C1I
Computed Properties
- Exact Mass: 247.96981Da
- Monoisotopic Mass: 247.96981Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
Phenol, 5-ethyl-2-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-40225695-1.0g |
5-ethyl-2-iodophenol |
548785-33-7 | 95% | 1.0g |
$0.0 | 2023-01-06 |
Phenol, 5-ethyl-2-iodo- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Phenol, 5-ethyl-2-iodo-
Phenol, 5-ethyl-2-iodo- (CAS No. 548785-33-7): A Comprehensive Overview in Modern Chemical Research
Chemical compounds continue to play a pivotal role in advancing scientific research, particularly in the fields of pharmaceuticals and materials science. One such compound, Phenol, 5-ethyl-2-iodo-, with the CAS number 548785-33-7, has garnered significant attention due to its unique structural properties and potential applications. This introduction aims to provide a detailed exploration of this compound, its synthesis, chemical characteristics, and its relevance in contemporary research.
The compound Phenol, 5-ethyl-2-iodo- is an aromatic heterocyclic molecule that combines the stability of a phenol ring with the reactivity of an iodine substituent. The presence of the ethyl group at the fifth position and the iodine atom at the second position imparts distinct chemical behavior, making it a valuable intermediate in organic synthesis. The molecular structure of this compound can be represented as C₈H₈IO₂, where the iodine atom enhances its utility in various chemical reactions.
In recent years, the demand for specialized organic compounds like Phenol, 5-ethyl-2-iodo- has surged due to their applications in pharmaceutical synthesis and material science. The compound's ability to undergo selective reactions such as cross-coupling and nucleophilic substitution makes it particularly useful in the development of novel drugs and polymers. For instance, researchers have leveraged this compound in the synthesis of complex organic molecules that exhibit enhanced biological activity.
The synthesis of Phenol, 5-ethyl-2-iodo- typically involves a multi-step process that begins with the functionalization of a phenol derivative. The introduction of an ethyl group at the fifth position can be achieved through various methods, including etherification or alkylation reactions. Subsequently, the iodination at the second position is performed using iodinating agents such as N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a catalyst. These synthetic routes highlight the compound's versatility and its potential for further derivatization.
The chemical properties of Phenol, 5-ethyl-2-iodo- make it an attractive candidate for use in pharmaceutical research. Its reactivity allows for the facile introduction of additional functional groups, enabling the creation of structurally diverse molecules. For example, recent studies have demonstrated its utility in constructing heterocyclic frameworks that are known to possess antimicrobial and anti-inflammatory properties. Such findings underscore its importance as a building block in drug discovery.
Beyond pharmaceutical applications, Phenol, 5-ethyl-2-iodo- has been explored in materials science for its potential use in polymer synthesis. The incorporation of this compound into polymer backbones can lead to materials with enhanced thermal stability and mechanical strength. Researchers have also investigated its role in creating conductive polymers by integrating it into conjugated systems that facilitate electron transport. These advancements highlight the compound's broad applicability across multiple scientific disciplines.
The role of computational chemistry has become increasingly prominent in understanding and optimizing the properties of compounds like Phenol, 5-ethyl-2-iodo-. Advanced computational methods allow researchers to predict reaction outcomes and identify optimal synthetic pathways with high accuracy. This approach has been particularly beneficial in designing complex molecular architectures that would be challenging to achieve through traditional experimental methods alone.
In conclusion, Phenol, 5-ethyl-2-iodo-, identified by its CAS number 548785-33-7, represents a significant advancement in chemical research. Its unique structural features and reactivity make it a valuable intermediate in pharmaceutical synthesis and material science. As research continues to evolve, this compound is expected to play an even greater role in developing innovative solutions across various scientific fields.
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